molecular formula C18H17FN4O2 B14106652 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

Cat. No.: B14106652
M. Wt: 340.4 g/mol
InChI Key: ZBGPVILCXBMZCI-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydroquinazolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through a halogenation reaction.

    Quinazolinone Formation: The intermediate is then reacted with isopropylamine and a suitable carbonyl source to form the quinazolinone ring.

    Final Coupling: The quinazolinone intermediate is coupled with an isocyanate derivative to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the quinazolinone ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone moiety may modulate biological activity through interactions with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Fluorophenylurea
  • 2-Fluoroamphetamine
  • 2-Fluorobenzoic acid

Comparison: 1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of a fluorophenyl group and a tetrahydroquinazolinylidene moiety This structural arrangement imparts distinct chemical and biological properties, setting it apart from other fluorophenyl derivatives

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

ZBGPVILCXBMZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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